Auramycin C

Descripción

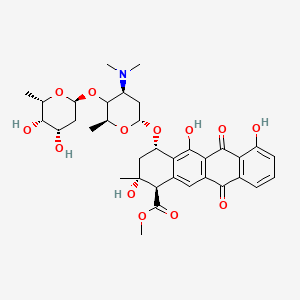

Structure

3D Structure

Propiedades

Número CAS |

83753-71-3 |

|---|---|

Fórmula molecular |

C35H43NO13 |

Peso molecular |

685.7 g/mol |

Nombre IUPAC |

methyl (1R,2R,4S)-4-[(2R,4S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |

InChI |

InChI=1S/C35H43NO13/c1-14-29(39)21(38)12-24(46-14)49-33-15(2)47-23(11-19(33)36(4)5)48-22-13-35(3,44)28(34(43)45-6)17-10-18-27(32(42)26(17)22)31(41)25-16(30(18)40)8-7-9-20(25)37/h7-10,14-15,19,21-24,28-29,33,37-39,42,44H,11-13H2,1-6H3/t14-,15-,19-,21-,22-,23-,24-,28-,29+,33?,35+/m0/s1 |

Clave InChI |

UMJYAGXWXMMVDD-KMOSPXHKSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2N(C)C)OC3CC(C(C4=CC5=C(C(=C34)O)C(=O)C6=C(C5=O)C=CC=C6O)C(=O)OC)(C)O)C)O)O |

SMILES isomérico |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@@H](O[C@H](C[C@@H]2N(C)C)O[C@H]3C[C@@]([C@@H](C4=CC5=C(C(=C34)O)C(=O)C6=C(C5=O)C=CC=C6O)C(=O)OC)(C)O)C)O)O |

SMILES canónico |

CC1C(C(CC(O1)OC2C(OC(CC2N(C)C)OC3CC(C(C4=CC5=C(C(=C34)O)C(=O)C6=C(C5=O)C=CC=C6O)C(=O)OC)(C)O)C)O)O |

Sinónimos |

auramycin C |

Origen del producto |

United States |

Isolation, Microbial Sources, and Fermentation Research

Isolation from Streptomyces Species

The genus Streptomyces is a well-known prolific source of a wide array of secondary metabolites, including numerous antibiotics. These Gram-positive, filamentous bacteria are ubiquitous in soil and are responsible for producing a significant percentage of clinically used antibacterial agents.

Auramycin C, along with several other minor auramycin analogues (D, E, F, and G), was first isolated from the culture broth of a mutant strain of Streptomyces galilaeus designated as OBB-111. mdpi.com This particular strain was developed from a parent strain also known for producing other anthracycline antibiotics, auramycins A and B, and sulfurmycins A and B. The isolation of this compound as a minor component indicates that it is produced in smaller quantities relative to the major antibiotic products of the strain. mdpi.com

The process of isolating this compound and its related compounds from the culture broth of Streptomyces galilaeus OBB-111 involves a series of chromatographic techniques to separate the various minor analogues from the more abundant auramycins and sulfurmycins. mdpi.com

Currently, published research primarily identifies Streptomyces galilaeus, specifically the mutant strain OBB-111, as the source of this compound. mdpi.com While the Streptomyces genus is vast and diverse, and other species are known to produce a variety of anthracyclines, there is limited information available in scientific literature detailing other specific microbial producers of this compound. The exploration of different terrestrial and marine Streptomyces species, as well as other related actinomycetes, could potentially reveal novel producers of this compound.

Fermentation Optimization for this compound Production

Optimizing the fermentation process is a critical step in enhancing the yield of a desired secondary metabolite like this compound. This typically involves a systematic investigation of various physical and chemical parameters that influence microbial growth and antibiotic biosynthesis. While specific studies on the optimization of this compound production are not extensively detailed in publicly available research, general principles for enhancing antibiotic production in Streptomyces can be applied.

Key parameters that are often manipulated to improve yields include the composition of the culture medium (carbon and nitrogen sources, minerals), and physical conditions such as pH, temperature, and aeration. A common approach is the one-factor-at-a-time (OFAT) method, followed by statistical methods like response surface methodology (RSM) to identify the optimal combination of factors.

Table 1: General Parameters for Fermentation Optimization in Streptomyces

| Parameter | Typical Range/Options | Rationale |

|---|---|---|

| Carbon Source | Glucose, Starch, Glycerol, Maltose | Provides energy and carbon skeletons for biosynthesis. The choice of carbon source can significantly influence the type and quantity of antibiotic produced. |

| Nitrogen Source | Soybean meal, Yeast extract, Peptone, Ammonium (B1175870) salts | Essential for the synthesis of amino acids, proteins, and nucleic acids. Complex nitrogen sources often provide growth factors that enhance antibiotic production. |

| pH | 6.0 - 8.0 | The optimal pH for Streptomyces growth and secondary metabolite production can be strain-specific. Maintaining a stable pH is crucial. |

| Temperature | 25 - 35 °C | Influences enzyme activity and microbial growth rate. The optimal temperature for growth may differ from that for antibiotic production. |

| Aeration/Agitation | Variable (e.g., 150-250 rpm in shake flasks) | Streptomyces are typically aerobic, and sufficient oxygen supply is critical for both growth and the biosynthesis of many antibiotics. |

Cultivation Strategies for Enhanced Yields

Beyond optimizing the fermentation medium and physical parameters, various cultivation strategies can be employed to further increase the production of anthracyclines like this compound. These strategies often focus on manipulating the physiological state of the producing microorganism to favor secondary metabolism.

One common strategy is fed-batch cultivation, where nutrients are added intermittently or continuously during the fermentation process. This approach can help to avoid substrate inhibition and extend the production phase. Another technique is the use of elicitors or chemical inducers, which are compounds that can trigger or enhance the biosynthesis of secondary metabolites.

Furthermore, co-cultivation of Streptomyces with other microorganisms has been shown to sometimes induce the production of novel or higher titers of existing antibiotics. The competition or signaling between different microbial species can activate silent biosynthetic gene clusters.

Table 2: Advanced Cultivation Strategies for Enhancing Antibiotic Yields

| Strategy | Description | Potential Benefit for this compound Production |

|---|---|---|

| Fed-Batch Culture | Nutrients are fed to the bioreactor during cultivation. | Maintains optimal nutrient concentrations, avoids catabolite repression, and can lead to higher cell densities and prolonged production of this compound. |

| Elicitor Addition | Introduction of small molecules to trigger a specific metabolic response. | Could potentially upregulate the biosynthetic pathway of auramycins, leading to an increased yield of minor components like this compound. |

| Co-cultivation | Growing Streptomyces galilaeus with another microorganism. | The interaction could induce the expression of genes involved in this compound biosynthesis, thereby increasing its production. |

| Strain Improvement | Mutagenesis (e.g., UV, chemical) and selection of high-producing strains. | The original isolation of this compound was from a mutant strain, indicating that further strain improvement could lead to enhanced yields. mdpi.com |

Structural Elucidation and Characterization Methodologies

Spectroscopic Techniques in Structural Determination

Spectroscopic methods are foundational in elucidating the structure of organic compounds by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing detailed information about the connectivity and environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) semanticscholar.organu.edu.auacdlabs.com.

1D NMR:

¹H NMR Spectroscopy: This technique reveals the number of different types of protons in Auramycin C, their chemical environment (indicated by chemical shifts, δ, in ppm), their relative abundance (through integration), and their neighboring protons (via spin-spin coupling, J, in Hz) semanticscholar.orgsavemyexams.combhu.ac.in. The multiplicity of signals provides clues about the number of adjacent protons.

¹³C NMR Spectroscopy: ¹³C NMR provides direct information about the carbon backbone of this compound. Each unique carbon atom in the molecule typically gives rise to a distinct signal, with chemical shifts indicating the type of carbon (e.g., aliphatic, aromatic, carbonyl) savemyexams.combhu.ac.in. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons bhu.ac.in.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): COSY experiments establish ¹H-¹H correlations, identifying protons that are coupled to each other, thereby revealing proton connectivity within spin systems semanticscholar.orgcam.ac.uk.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbon atoms, providing a direct link between ¹H and ¹³C spectra semanticscholar.orgcam.ac.uk.

While specific detailed NMR data for this compound were not available in the provided search snippets, studies on related auramycins and anthracyclines have utilized these techniques extensively for structural assignments unit.noscispace.comgwdguser.de. A typical data table for this compound would include assignments for each proton and carbon atom, detailing their chemical shifts, multiplicities (for ¹H), and coupling constants, along with correlations observed in 2D NMR experiments.

Table 4.1.1.1: Typical NMR Data Presentation for this compound (Illustrative)

| Atom/Position | ¹H NMR (δ, ppm) | Multiplicity | J (Hz) | ¹³C NMR (δ, ppm) | 2D NMR Correlations (e.g., HMBC) |

| H-1 | [Value] | [Type] | [Value] | C-1 | [Correlated atoms/carbons] |

| H-2 | [Value] | [Type] | [Value] | C-2 | [Correlated atoms/carbons] |

| ... | ... | ... | ... | ... | ... |

| C-1 | [Value] | [Correlated atoms/protons] | |||

| C-2 | [Value] | [Correlated atoms/protons] | |||

| ... | ... | ... |

Note: Specific spectral data for this compound is not provided in the available literature snippets.

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of this compound, and tandem mass spectrometry (MS/MS) provides critical insights into its fragmentation pathways, which are characteristic of its structure semanticscholar.organu.edu.aunih.gov.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can accurately determine the mass-to-charge ratio (m/z) of the molecular ion, allowing for the precise determination of this compound's molecular formula semanticscholar.orgnih.gov. Techniques like Electrospray Ionization (ESI) are commonly used for polar and thermally labile compounds like antibiotics scispace.com.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the precursor ion of this compound is selected and fragmented. The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure. Fragmentation patterns can reveal the presence of specific functional groups, glycosidic linkages, or the sequence of subunits within the molecule nih.govasianpubs.orgmdpi.comlibretexts.orgnih.govraco.cat. For example, characteristic losses of water, small neutral molecules, or specific structural units can be observed.

Studies on auramycins have employed MS and MS/MS techniques to characterize these compounds scispace.com.

Table 4.1.2.1: Typical MS Data Presentation for this compound (Illustrative)

| Ion Type | m/z | Proposed Fragment/Loss |

| Molecular Ion | [Value] | [Formula] |

| Fragment 1 | [Value] | [Proposed structure/loss] |

| Fragment 2 | [Value] | [Proposed structure/loss] |

| ... | ... | ... |

Note: Specific spectral data for this compound is not provided in the available literature snippets.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary information about the functional groups and electronic systems within this compound.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups by detecting the vibrational modes of chemical bonds. For this compound, characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O), C-H (aliphatic and aromatic), C-O, and potentially other functional groups depending on its precise structure semanticscholar.organu.edu.auraco.catresearchgate.netlibretexts.orgspcmc.ac.inmdpi.comgelest.comorgchemboulder.com. For instance, a strong absorption in the 1650-1750 cm⁻¹ region would indicate a carbonyl group, while broad absorption around 3200-3600 cm⁻¹ would suggest the presence of hydroxyl groups libretexts.orgspcmc.ac.in.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes electronic transitions, typically associated with conjugated systems (chromophores) within a molecule. This compound, likely possessing conjugated ring systems characteristic of anthracyclines, would exhibit absorption maxima (λmax) in the UV-Vis region semanticscholar.organu.edu.ausielc.comuzh.ch. The position and intensity of these absorption bands can provide information about the extent of conjugation and the electronic nature of the molecule.

Table 4.1.3.1: Typical IR Absorption Bands for this compound (Illustrative)

| Wavenumber (cm⁻¹) | Functional Group/Vibration |

| 3200-3600 | O-H stretch (hydroxyl) |

| 2850-3000 | C-H stretch (aliphatic) |

| 1650-1750 | C=O stretch (carbonyl) |

| 1500-1600 | C=C stretch (aromatic/alkene) |

| 1000-1300 | C-O stretch (alcohol/ether) |

Note: Specific spectral data for this compound is not provided in the available literature snippets.

Table 4.1.3.2: Typical UV-Vis Absorption Maxima for this compound (Illustrative)

| Wavelength (λmax, nm) | Chromophore/Electronic Transition |

| [Value] | [Description] |

| [Value] | [Description] |

Note: Specific spectral data for this compound is not provided in the available literature snippets.

X-ray Crystallography in Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise atomic coordinates, bond lengths, bond angles, and stereochemical information anu.edu.auacdlabs.com. If this compound can be crystallized, X-ray diffraction analysis can yield an unambiguous structural determination.

A preliminary X-ray diffraction study on the related compound auromomycin reported crystal parameters, including unit cell dimensions: a = 46.45 Å, b = 54.34 Å, and c = 42.03 Å, with a space group consistent with P2(1)2(1)2 nih.gov. Such data is crucial for building and refining a three-dimensional model of the molecule.

Table 4.2.1: X-ray Crystallographic Data for Auromomycin (Related Compound)

| Parameter | Value |

| Space Group | P2(1)2(1)2 |

| Unit Cell (Å) | a=46.45, b=54.34, c=42.03 |

| Resolution (Å) | [Not specified] |

| R-Value | [Not specified] |

Note: Data is for Auromomycin, a related compound, as specific data for this compound was not found.

Computer-Assisted Structure Elucidation (CASE) Approaches

Computer-Assisted Structure Elucidation (CASE) employs computational tools to assist in the interpretation of spectroscopic data and the proposal of molecular structures. These methods can include spectral database matching, predictive algorithms for NMR and MS data, and algorithms for de novo structure generation acdlabs.comnih.gov. For this compound, CASE approaches could involve using software to predict ¹³C NMR chemical shifts or MS fragmentation patterns based on proposed substructures, or to search spectral databases for matches to known compounds or fragments nih.gov.

Chiroptical Methods for Stereochemical Assignment

Given that many natural products, including antibiotics, possess chiral centers, chiroptical methods are vital for determining their absolute and relative stereochemistry.

Optical Rotation: Measurement of the specific rotation ([α]D) can provide an initial indication of a compound's chirality and purity, though it does not directly assign absolute configuration without comparison to known standards or further analysis mdpi.comscribd.com.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. By analyzing the CD spectra, often in conjunction with computational modeling (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of chiral centers can be assigned mdpi.com.

Other Methods: Techniques such as Nuclear Overhauser Effect (NOE) observed in 2D NMR experiments (e.g., NOESY) can provide information about the spatial proximity of protons, aiding in the determination of relative stereochemistry nih.govmdpi.com. Chemical derivatization methods, like the use of Mosher's acid or its derivatives, followed by NMR analysis, are also employed to determine the absolute configuration of specific stereocenters mdpi.com. Studies on auramycins have indicated the importance of stereochemistry, such as at the C-4 position researchgate.net.

Table 4.4.1: Chiroptical Methods for Stereochemical Assignment (General)

| Method | Principle | Information Gained |

| Optical Rotation | Differential rotation of plane-polarized light. | Chirality, purity, preliminary configuration. |

| Circular Dichroism (CD) | Differential absorption of left/right circularly polarized light. | Absolute configuration, electronic transitions. |

| NOESY (2D NMR) | Detects through-space proximity of protons. | Relative stereochemistry, conformation. |

| Mosher's Method | Formation of diastereomeric esters for NMR analysis. | Absolute configuration of alcohols. |

Note: Specific chiroptical data for this compound was not found in the available literature snippets.

Compound List:

this compound

Auramycins

Sulfurmycins

Auromomycin

Macromomycin

Molecular Mechanism of Action Research

Inhibition of Nucleic Acid Processes

Auramycin C exerts its antimicrobial effects by disrupting essential pathways involved in DNA and RNA synthesis and maintenance.

This compound is understood to inhibit bacterial DNA replication ontosight.ai. This action is crucial for bacterial survival, as it prevents the duplication of the genetic material necessary for cell division. While specific details for this compound are limited in the provided literature, the broader class of angucyclines, to which it belongs, are known to target the bacterial replisome, the complex machinery responsible for DNA replication ontosight.ainih.govmdpi.com. Inhibitors of bacterial replicative DNA polymerases represent a significant area of antibiotic research due to the structural differences between bacterial and human polymerases, making them attractive targets for selective antimicrobial action nih.gov.

In addition to DNA replication, this compound also inhibits bacterial transcription ontosight.ai. Transcription is the process of synthesizing RNA from a DNA template, a vital step for gene expression and protein synthesis. Angucyclines, including this compound, are believed to interfere with bacterial RNA polymerase (RNAP), the enzyme responsible for transcription ontosight.aipsu.edursc.org. Targeting bacterial RNAP is a well-established strategy for developing antibacterial agents, as it is essential for bacterial life and possesses structural features distinct from eukaryotic RNAP psu.edursc.org.

This compound, as an angucycline, shares mechanistic similarities with anthracyclines, a related class of compounds known for their interactions with DNA and chromatin structure ontosight.aiacs.org. Anthracyclines often act as topoisomerase II inhibitors medchemexpress.comnih.govnih.govmicrobenotes.commedchemexpress.com. Topoisomerase II is an enzyme critical for managing DNA topology, including unwinding, decatenation, and supercoiling, processes essential for DNA replication and cell division nih.govmicrobenotes.com. By inhibiting topoisomerase II, these compounds stabilize enzyme-DNA complexes, leading to DNA strand breaks and subsequent cell death nih.govnih.govmicrobenotes.com. While direct evidence for this compound specifically inhibiting bacterial topoisomerase II is not detailed in the provided snippets, its classification and the known mechanisms of related compounds suggest this as a potential mode of action that impacts bacterial DNA and chromatin structure ontosight.aiacs.org.

Role of the Saccharide Moiety in Molecular Recognitionnih.gov

The saccharide moiety of this compound plays a pivotal role in its biological activity ontosight.ai. This sugar component is essential for the molecule's ability to bind to bacterial DNA and to inhibit critical cellular processes ontosight.aiacs.org. Molecular recognition, particularly of saccharides by proteins, involves specific interactions that are key to biological function nih.govrsc.orgpsu.edu. The glycosidic linkage and the attached sugar units are understood to be critical for this compound's interaction with bacterial DNA and potentially for its inhibitory effects on enzymes like topoisomerases ontosight.aiacs.org. This suggests that the saccharide moiety is a key determinant for this compound's target engagement within bacterial cells.

Cellular Target Identification and Validation Approachesnih.govacs.orgevotec.comnih.gov

The identification and validation of cellular targets for compounds like this compound are fundamental steps in understanding their mechanism of action and potential as therapeutic agents. Various advanced methodologies are employed in this regard.

Proteomics-based approaches are instrumental in identifying the specific proteins that a compound interacts with or affects within a cell evotec.comnih.govnih.govnih.govnuvisan.comdiscoveryontarget.com. Techniques such as Thermal Proteome Profiling (TPP) and Functional Identification of Target by Expression Proteomics (FITExP) are utilized to deconvolve drug targets nih.govnih.gov. These methods typically involve analyzing changes in protein thermal stability or expression levels following drug treatment, thereby pinpointing direct and indirect targets nih.govnih.gov. While specific proteomics studies on this compound are not detailed in the provided snippets, these are the standard, sophisticated methods used to identify and validate the cellular targets of novel compounds in drug discovery evotec.comnih.govnuvisan.comdiscoveryontarget.com.

Summary of this compound's Proposed Mechanisms of Action

| Mechanism Category | Specific Action | Supporting Evidence/Class Association |

| Inhibition of Nucleic Acid Processes | Bacterial DNA Replication Inhibition | This compound ontosight.ai; General angucycline mechanism ontosight.ainih.govmdpi.com |

| Bacterial Transcription Inhibition | This compound ontosight.ai; General angucycline mechanism ontosight.aipsu.edursc.org | |

| Topoisomerase II Inhibition (Potential) | Related angucyclines/anthracyclines medchemexpress.comacs.orgnih.govnih.govmicrobenotes.com | |

| Molecular Recognition | Role of Saccharide Moiety in DNA Interaction | This compound ontosight.ai; Essential for DNA binding/topoisomerase inhibition acs.org |

| Cellular Target Identification | Proteomics-Based Target Identification Approaches | General methodologies for target deconvolution evotec.comnih.govnih.govnih.govnuvisan.comdiscoveryontarget.com |

Compound Names Mentioned:

this compound

Anthracyclines

Angucyclines

Moflomycin

Pirarubicin

Aclacinomycin A

Genetic Validation Studies

Genetic validation studies are crucial in drug discovery and development to confirm a compound's mechanism of action, identify its molecular targets, and understand its effects at the genetic level. These studies often involve techniques such as gene knockout or knockdown experiments, gene expression profiling, and the analysis of genetic mutations that confer resistance or sensitivity to a compound.

However, a review of the available scientific literature did not identify specific genetic validation studies directly pertaining to this compound. While general research into gene expression and genetic targets exists within broader biological contexts mdpi.comnih.govnih.govnih.govbiorxiv.orgvervetx.com, there is no publicly accessible research detailing the genetic validation of this compound's specific molecular targets or mechanisms.

Pharmacological Validation Studies

Pharmacological validation aims to confirm a compound's efficacy and biological activity through various experimental models, including in vitro assays and in vivo studies. For this compound, pharmacological validation has primarily focused on its antimicrobial properties.

This compound is recognized for its activity against a range of bacteria ontosight.ai. Its proposed mechanism of action, consistent with other angucyclines, involves the inhibition of bacterial DNA replication and transcription, thereby hindering bacterial growth and proliferation ontosight.ai. The compound's intricate chemical structure, including its polycyclic aglycone linked to a saccharide moiety, is believed to be critical for its interaction with bacterial DNA and its inhibitory effects ontosight.ai. Although this compound may not have advanced to widespread clinical use, the insights gained from its pharmacological study have informed the design of other antibiotic agents ontosight.ai.

| Property/Activity | Description | Source |

| Class | Angucycline antibiotic | ontosight.ai |

| Source | Microbial fermentation (Streptomyces bacteria) | ontosight.ai |

| General Activity | Antimicrobial properties against a range of bacteria | ontosight.ai |

| Proposed Mechanism | Inhibition of bacterial DNA replication and transcription | ontosight.ai |

| Contribution to Field | Informing the development of other antibiotics | ontosight.ai |

Impact on Cellular Pathways

While direct studies on this compound's impact on specific human cellular pathways are limited in the reviewed literature, research on related compounds, such as Auramycin G, provides insights into potential mechanisms involving key signaling cascades.

Preclinical Biological Activities and Efficacy Studies

Antiproliferative and Antitumor Activities (Non-Clinical)

Auramycin C belongs to a class of compounds that have shown antitumor activity ontosight.aicore.ac.uk. Auramycin A, a related compound, exhibits antitumor activity against P388 and L1210 leukemia in mice medchemexpress.comtargetmol.commedchemexpress.com. While direct data on this compound's inhibition of P388 leukemia or gastric cancer cells is not explicitly detailed, the broader class of anthracyclines, to which this compound belongs, is known for its antiproliferative effects on various cancer cell lines core.ac.ukresearchgate.net. For instance, Auramycin G, another related compound, has demonstrated dose-dependent inhibition of cell viability in gastric cancer cell lines AGS and MGC803, with IC50 values of 23.72 ± 6.36 mg/L and 32.54 ± 5.91 mg/L, respectively researchgate.net.

Research indicates that anthracycline compounds with an anthracyclinone structure, such as Auramycin G, can exert antitumor effects by inhibiting angiogenesis and lymphangiogenesis researchgate.netresearchgate.net. Auramycin G was shown to suppress the migration and invasion of gastric cancer cells by down-regulating pathways related to vascular endothelial growth factor receptor 2 (VEGFR2) and vascular endothelial growth factor C (VEGF-C) researchgate.net. This suggests that this compound, as part of the same chemical class, may also influence these processes, though specific studies on this compound are not detailed in the provided results. VEGF-C is a key factor in lymphangiogenesis, promoting the growth of lymphatic vessels nih.govnih.govresearchgate.netmdpi.comnih.gov.

Structure Activity Relationship Sar and Analog Development

Synthetic and Semi-Synthetic Derivatization Strategies

The development of new anthracycline analogs from natural products like Auramycin C is a key strategy to enhance their therapeutic properties. These efforts primarily focus on modifying the core structure, which consists of a tetracyclic aglycone and an attached saccharide moiety.

Modifications of the Aglycone Moiety

Modifications to the aglycone of anthracyclines are a significant area of research aimed at improving their biological activity. While specific derivatization of the this compound aglycone is not extensively detailed in the available literature, general strategies applied to related anthracyclines, such as elloramycin, provide insight into potential approaches. For instance, the derivatization of elloramycinone, the aglycone of elloramycin, has been explored. nih.gov One notable modification is the 8-O-methylation of elloramycinone, which was synthesized from the parent aglycone. nih.gov This type of modification highlights a common strategy of altering the oxygenation and methylation patterns on the anthracycline ring system to influence activity. The core structure of these aglycones is often derived from a polyketide backbone. nih.gov

Alterations of the Saccharide Moiety

The sugar component of anthracyclines plays a crucial role in their biological activity. All auramycin and sulfurmycin analogues, including this compound, possess a sugar moiety at the C-7 position of the aglycone. nih.gov In the broader context of anthracycline chemistry, modifications to the saccharide portion are a common strategy for derivatization. For example, in the case of elloramycin, a unique transglycosylation reaction was observed where the treatment with anhydrous trifluoroacetic acid converted it to isoelloramycin, demonstrating a change in the glycosylation pattern. nih.gov While specific examples of altering the saccharide of this compound are not detailed, the general principle of modifying or exchanging the sugar unit is a well-established approach in creating novel anthracycline analogs.

Hybrid Antibiotics and Conjugates

A promising and innovative approach in antibiotic development is the creation of hybrid molecules and conjugates. nih.govmdpi.com This strategy involves chemically linking two different bioactive molecules to create a new entity with potentially enhanced properties. nih.gov The goal is often to combine different mechanisms of action, improve targeting, or overcome resistance. nih.govmdpi.com For instance, the conjugation of antibiotics to antibodies, forming antibody-antibiotic conjugates (AACs), is being explored to selectively deliver potent antibiotics to the site of infection, thereby increasing efficacy and reducing systemic toxicity. frontiersin.org While the specific application of this hybrid strategy to this compound is not documented, it represents a frontier in antibiotic research that could be applicable. The development of such hybrids often involves complex synthetic procedures to link the different pharmacophores via stable tethers. nih.gov

Impact of Structural Modifications on Biological Activity

Structural modifications to anthracyclines have a profound impact on their biological activity. These changes can affect their potency, spectrum of activity, and interaction with cellular targets. nih.gov For instance, in studies of elloramycin, the 8-O-methylelloramycinone derivative showed the most potent activity in a proliferation inhibition assay against murine L1210 leukemia cells. nih.gov This suggests that even subtle changes to the aglycone can significantly enhance biological effects.

Comparative Studies with Other Anthracycline Analogues (e.g., Auramycins A-G, Sulfurmycins)

This compound is part of a larger family of related anthracycline antibiotics, including Auramycins A, B, D, E, F, and G, as well as the sulfur-containing sulfurmycins. nih.gov These compounds were isolated from a mutant strain of Streptomyces galilaeus OBB-111. nih.gov All these analogues share the common feature of having a sugar moiety at the C-7 position of their respective aglycones. nih.gov

Resistance Mechanisms and Counter Strategies Research

Mechanisms of Resistance to Angucycline Antibiotics

Bacteria have evolved sophisticated strategies to counteract the effects of antibiotics. For angucyclines, these mechanisms are expected to follow known patterns of resistance observed with other complex natural product antibiotics.

A primary mechanism of antibiotic resistance involves alterations in the bacterial targets of the drug, which prevent the antibiotic from binding effectively. nih.govyoutube.com For many antibiotics, this involves spontaneous mutations in the genes that code for the target proteins or RNA. nih.gov For example, resistance to quinolones can arise from mutations in the genes for DNA gyrase and topoisomerase IV, the enzymes targeted by these drugs. nih.gov Similarly, resistance to rifampicin (B610482) can occur through mutations in the RNA polymerase gene. nih.gov

While the precise molecular target of Auramycin C is not extensively detailed in the available literature, angucyclines are known to interfere with vital cellular processes. Should this compound, for instance, target DNA replication or transcription machinery, mutations in the genes encoding components of these systems could confer resistance. Natural variations or acquired changes in the target sites can prevent the drug from binding, rendering it ineffective. nih.gov

Table 1: Examples of Target Gene Mutations Conferring Antibiotic Resistance

| Antibiotic Class | Target | Gene(s) with Mutations | Consequence of Mutation |

|---|---|---|---|

| Fluoroquinolones | DNA gyrase, Topoisomerase IV | gyrA, parC | Prevents antibiotic binding, allowing DNA replication to proceed. nih.gov |

| Rifamycins | RNA Polymerase | rpoB | Prevents antibiotic binding, allowing transcription to proceed. nih.gov |

This table provides examples of resistance mechanisms through target gene mutation for different antibiotic classes. Specific target mutations conferring resistance to this compound have not been documented in the reviewed literature.

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell. nih.govglasgowunisrc.org This mechanism reduces the intracellular concentration of the antibiotic to sub-lethal levels, allowing the bacteria to survive. nih.govnih.gov The overexpression of genes encoding these pumps is a common cause of multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria. glasgowunisrc.orgnih.gov

Bacteria can possess multiple types of efflux pumps, which are broadly classified into families such as the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. glasgowunisrc.org The RND family is particularly significant in the multidrug resistance of Gram-negative bacteria. nih.govglasgowunisrc.org It is plausible that bacteria could develop resistance to this compound through the overexpression of one or more of these efflux pump systems, effectively preventing the compound from reaching its intracellular target. nih.govnih.gov

Table 2: Major Families of Bacterial Efflux Pumps

| Efflux Pump Family | Energy Source | Bacterial Type | Examples of Substrates |

|---|---|---|---|

| Resistance-Nodulation-Division (RND) | Proton-motive force | Gram-negative | Wide range of antibiotics, dyes, detergents. nih.gov |

| Major Facilitator Superfamily (MFS) | Proton-motive force | Gram-positive and Gram-negative | Tetracyclines, fluoroquinolones, macrolides. |

| ATP-Binding Cassette (ABC) | ATP hydrolysis | Gram-positive and Gram-negative | Macrolides, fluoroquinolones. |

| Small Multidrug Resistance (SMR) | Proton-motive force | Gram-positive and Gram-negative | Quaternary ammonium (B1175870) compounds, lipophilic cations. nih.gov |

This table outlines the major families of efflux pumps that contribute to antibiotic resistance. Their potential role in conferring resistance to this compound is inferred from their broad substrate profiles.

Another significant resistance strategy is the enzymatic modification or degradation of the antibiotic molecule, rendering it inactive. nih.govnih.gov Bacteria can produce enzymes that catalyze chemical reactions, such as acetylation, phosphorylation, or adenylation, which alter the structure of the antibiotic and prevent it from binding to its target. nih.govnih.gov

This mechanism is a primary source of resistance to aminoglycoside antibiotics, which can be inactivated by a variety of aminoglycoside-modifying enzymes. nih.govnih.gov Similarly, tetracycline (B611298) resistance can be mediated by tetracycline-inactivating enzymes that chemically modify the antibiotic scaffold. frontiersin.orgmedwinpublishers.com The complex polyketide structure of angucyclines like this compound could potentially be a substrate for similar inactivating enzymes. Bacteria might acquire genes for such enzymes, enabling them to neutralize the antibiotic before it can exert its effect. For example, flavin-dependent monooxygenases have been identified as a mechanism of tetracycline resistance, where the enzyme oxidizes and degrades the drug. medwinpublishers.com

Approaches to Overcome Resistance

The rise of antibiotic resistance necessitates the development of strategies to counteract these bacterial defenses. Research focuses on modifying existing antibiotics to evade resistance mechanisms and on using combination therapies to enhance efficacy.

A key strategy to combat resistance is medicinal chemistry-led development of new antibiotic analogues. This approach aims to create molecules that are not recognized by the resistance machinery (e.g., efflux pumps or inactivating enzymes) or that can bind to a mutated target. nih.gov For example, new generations of tetracycline antibiotics have been designed to be more effective against bacteria with efflux pumps and ribosomal protection proteins. medwinpublishers.com

Developing analogues of this compound could involve modifying its chemical structure to:

Sterically hinder the binding of inactivating enzymes.

Increase affinity for the bacterial target, making it effective even against mutated versions.

Alter physicochemical properties to avoid recognition and transport by efflux pumps.

This approach requires a detailed understanding of the structure-activity relationships of the antibiotic and the molecular basis of the resistance mechanisms. The development of compounds that inhibit both the wild-type and resistant variants of a bacterial target protein is a promising strategy to delay the emergence of resistance. nih.gov

Combining antibiotics with other agents can be an effective strategy to overcome resistance. nih.gov This can involve using two or more antibiotics that act on different targets or combining an antibiotic with a resistance-breaking compound, such as an efflux pump inhibitor (EPI). nih.govnih.gov

Preclinical studies often explore the synergistic effects of antibiotic combinations. nih.gov For this compound, potential combination therapies could include:

Pairing with an EPI : An EPI would block the efflux of this compound from the bacterial cell, thereby increasing its intracellular concentration and restoring its activity against resistant strains. nih.gov

Combination with another antibiotic : Using this compound with an antibiotic that has a different mechanism of action could create a synergistic effect, making it more difficult for bacteria to develop resistance to both drugs simultaneously. nih.gov

These combination strategies have the potential to enhance the efficacy of existing antibiotics and extend their clinical utility in the face of growing resistance. nih.gov

Table 3: Preclinical Combination Strategies to Overcome Antibiotic Resistance

| Strategy | Example Combination (General) | Rationale |

|---|---|---|

| Antibiotic + Efflux Pump Inhibitor (EPI) | A fluoroquinolone + an RND pump inhibitor | The EPI restores the intracellular concentration of the antibiotic by blocking its removal. nih.gov |

| Antibiotic + β-lactamase Inhibitor | Amoxicillin + Clavulanic Acid | The inhibitor inactivates the enzyme that would otherwise degrade the antibiotic. |

This table illustrates general preclinical strategies for combination therapy. The application of these strategies to this compound would require specific in vitro and in vivo testing.

Advanced Analytical and Methodological Developments in Auramycin C Research

High-Throughput Screening Methodologies

High-throughput screening (HTS) has become an indispensable tool in the search for novel antibiotics and in the optimization of existing ones like Auramycin C. HTS allows for the rapid assessment of large libraries of chemical compounds or natural product extracts to identify those with desired biological activity.

In the context of this compound research, HTS methodologies are primarily employed for:

Discovery of Novel Angucyclines: HTS assays can be designed to screen vast libraries of microbial extracts for the presence of compounds with antibacterial activity. These assays are often cell-based, utilizing indicator strains of bacteria grown in microtiter plates. frontiersin.org A common approach is the microbroth dilution method, which can be automated to test thousands of samples against pathogenic bacteria. nih.gov Active "hits" from such screens can then be subjected to further chemical analysis to determine if they are novel angucycline structures related to this compound.

Identification of Bioactivity Enhancers: Screening of small-molecule libraries in combination with sub-lethal concentrations of this compound can identify compounds that potentiate its antibacterial effect. This approach can lead to the development of combination therapies that may be more effective or less prone to resistance.

Target Identification: HTS can be used in target-based screening, where the assay is designed to detect the inhibition of a specific bacterial enzyme or pathway believed to be the target of this compound. This requires the availability of a purified target and a suitable assay to measure its activity.

Modern HTS platforms integrate sophisticated liquid handling robotics, sensitive detectors, and automated data analysis pipelines, enabling the screening of hundreds of thousands of compounds in a short period. cuanschutz.edu For natural products like this compound, HTS can also be adapted to screen for compounds that induce the expression of its biosynthetic gene cluster, potentially leading to the discovery of novel analogs or increased production yields. nih.gov

The general workflow for a high-throughput screen in the context of this compound research is summarized in the table below.

| Step | Description | Key Technologies |

| 1. Assay Development | Design of a robust and sensitive assay in a microplate format (e.g., 96- or 384-well) to measure antibacterial activity or target inhibition. | Microplate readers (absorbance, fluorescence, luminescence), automated liquid handlers. cuanschutz.edu |

| 2. Library Screening | Automated screening of a compound library (synthetic molecules or natural product extracts) at a single concentration to identify initial "hits". | Robotic arms, automated incubators, high-speed plate readers. |

| 3. Hit Confirmation | Re-testing of the initial hits to confirm their activity and eliminate false positives. | N/A |

| 4. Dose-Response Analysis | Testing of confirmed hits at multiple concentrations to determine their potency (e.g., IC50 or MIC values). nih.gov | Automated serial dilution systems. |

| 5. Secondary Screening | Further characterization of the most promising hits in more complex assays, such as cytotoxicity assays or screens against a panel of different bacterial strains. | High-content imaging systems, multi-modal plate readers. |

Bioinformatics and Computational Chemistry in Drug Design and Mechanism Prediction

Bioinformatics and computational chemistry have emerged as powerful predictive tools in the study of natural products like this compound, providing insights that guide experimental work and accelerate the drug discovery process. frontiersin.org

Bioinformatics plays a crucial role in understanding the genetic basis of this compound production. Angucyclines are synthesized by Type II polyketide synthase (PKS) gene clusters. nih.gov Bioinformatic analysis of the genome of the producing organism, typically a Streptomyces species, can identify these large gene clusters. A key application is the use of sequence similarity searches and gene annotation tools to compare the this compound biosynthetic gene cluster with other known angucycline clusters. This comparative genomics approach can help to:

Predict Biosynthetic Pathways: By identifying genes encoding specific enzymes (e.g., ketosynthases, cyclases, oxygenases), researchers can propose a step-by-step pathway for the assembly of the this compound molecule.

Identify Genes for Analogue Engineering: Pinpointing the "tailoring" enzymes that modify the core angucycline scaffold allows for targeted genetic manipulation to create novel derivatives with potentially improved properties.

Link Genotype to Chemotype: For instance, a bioinformatic analysis of the aur1 gene cluster, responsible for producing a related angucycline-like antibiotic, revealed high similarity to the griseusin biosynthetic gene cluster, correctly predicting the chemical class of the resulting natural product. nih.gov

Molecular Docking: This method predicts the preferred orientation and binding affinity of this compound to the active site of a putative protein target. researchgate.net By docking this compound into the three-dimensional structures of essential bacterial proteins (e.g., DNA gyrase, topoisomerases), researchers can generate hypotheses about its molecular target. researchgate.net

Virtual Screening: Large digital libraries of molecules can be computationally screened by docking them against a validated target of this compound. This can identify new chemical scaffolds that may have similar or better activity, guiding the synthesis of novel analogues.

Structure-Activity Relationship (SAR) Studies: Computational models can help to understand why certain structural modifications to the this compound molecule increase or decrease its biological activity, providing a rational basis for its chemical optimization.

The synergy between bioinformatics and computational chemistry provides a powerful framework for angucycline research, from gene cluster identification to rational drug design. stmarys-ca.edu

Omics Technologies (e.g., Proteomics, Functional Genomics) in Elucidating Biological Effects

"Omics" technologies provide a global view of the molecular changes within an organism, offering a powerful approach to understanding the multifaceted biological effects of antibiotics like this compound. researchgate.net

Proteomics , the large-scale study of proteins, is particularly valuable for elucidating the mechanism of action of an antibiotic. nih.gov By comparing the proteome of bacteria before and after treatment with this compound, researchers can identify which proteins and cellular pathways are affected. frontiersin.org Common proteomic workflows involve:

Protein Extraction: Isolating the total protein content from control and this compound-treated bacterial cells.

Protein Separation and/or Digestion: Often proteins are digested into smaller peptides for easier analysis.

Mass Spectrometry (MS) Analysis: The peptides are analyzed by high-resolution mass spectrometry to identify them and quantify their abundance. mdpi.com

Bioinformatic Analysis: The identified proteins are mapped to cellular pathways to reveal the systemic response to the antibiotic.

Studies on other antibiotics have shown that bacteria often respond by altering the expression of proteins involved in key cellular processes. frontiersin.org A hypothetical proteomic analysis of this compound-treated bacteria might reveal changes in the abundance of proteins related to:

| Cellular Process | Potential Protein Changes | Implication for Mechanism of Action |

| DNA Replication and Repair | Upregulation of DNA repair enzymes (e.g., RecA) | Suggests that this compound may cause DNA damage. |

| Protein Synthesis | Downregulation of ribosomal proteins | Indicates interference with the translational machinery. mdpi.com |

| Cellular Respiration | Alterations in enzymes of the electron transport chain | Points to disruption of energy metabolism. |

| Oxidative Stress Response | Increased levels of catalases, peroxidases, and superoxide (B77818) dismutases | Suggests the generation of reactive oxygen species (ROS). frontiersin.org |

| Cell Wall Synthesis | Changes in penicillin-binding proteins or other cell wall enzymes | Implies interference with cell envelope integrity. |

Functional genomics aims to understand the function of genes and their products on a genome-wide scale. researchgate.net In the context of this compound, functional genomics can be used to both identify the biosynthetic gene cluster and to uncover its mechanism of action. For example, creating a library of mutants in a susceptible bacterium, where each mutant has a single gene knocked out, and then screening this library for clones that show increased resistance to this compound can help identify the drug's target or pathways involved in its uptake or efflux. semanticscholar.org Furthermore, functional characterization of the genes within the this compound biosynthetic cluster, for example by expressing them in a heterologous host, can confirm their role in the production of the molecule. nih.gov

Together, these omics technologies provide a comprehensive, systems-level understanding of this compound, from its genetic origins to its complex interactions with the bacterial cell. stmarys-ca.eduresearchgate.net

Future Research Directions and Preclinical Innovation

Elucidation of Remaining Biosynthetic Steps and Regulatory Mechanisms

Despite understanding that Auramycin C is produced by Streptomyces species and belongs to the angucycline class, comprehensive details regarding its complete biosynthetic pathway and the regulatory mechanisms governing its production remain areas for further investigation. Research efforts are focused on identifying the full suite of genes within the biosynthetic gene cluster responsible for this compound synthesis and characterizing the enzymes involved in each step. Understanding these processes could enable metabolic engineering strategies to enhance this compound yields or to produce novel derivatives. Investigating the transcriptional regulators and signaling pathways that control the expression of these genes is also crucial for optimizing production and potentially uncovering new biological functions.

Discovery of Novel this compound Analogs with Enhanced Efficacy or Specificity

The inherent biological activity of this compound, particularly its antimicrobial and antitumor properties, serves as a foundation for developing improved analogs. Future research aims to synthesize and evaluate novel this compound derivatives through chemical modifications or semi-synthetic approaches. The goal is to identify compounds with enhanced potency against resistant bacterial strains, broader spectrum activity, or increased specificity towards cancer cells, thereby minimizing off-target effects. Structure-activity relationship (SAR) studies will be pivotal in guiding the design of these analogs, correlating specific structural features with improved biological outcomes.

Investigation of this compound in Emerging Disease Models (Preclinical)

While this compound's activity against Gram-positive bacteria and certain leukemia models is documented glycoscience.rumedchemexpress.com, its potential in emerging or less-explored preclinical disease models warrants further investigation. This includes evaluating this compound's efficacy against drug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) or vancomycin-resistant Enterococcus (VRE), and its activity in preclinical models of viral infections or other infectious diseases where angucyclines might offer a novel therapeutic approach. Preclinical studies in various cancer models, beyond leukemia, are also of interest to fully characterize its antitumor potential.

Exploration of New Therapeutic Applications Beyond Antimicrobial/Antitumor (Preclinical)

Beyond its established antimicrobial and antitumor activities, this compound and its derivatives may possess therapeutic potential in other disease areas. Preclinical research could explore its effects on inflammatory pathways, neurodegenerative diseases, or other conditions where oxidative stress or specific cellular signaling pathways are implicated. Investigating its interaction with different biological targets and cellular processes could reveal novel therapeutic applications that leverage its unique chemical structure.

Advancements in Production Methods for Scalability

To facilitate further research and potential therapeutic development, optimizing the production of this compound is essential. Current methods often rely on microbial fermentation, which can be challenging to scale up efficiently. Future research should focus on improving fermentation conditions, such as media optimization, strain development through genetic engineering, and process control, to increase yields and reduce production costs. Additionally, exploring total chemical synthesis or chemoenzymatic approaches could offer alternative routes for scalable and sustainable production of this compound and its analogs.

Q & A

Q. How can researchers ethically access and share proprietary data on this compound for academic collaboration?

- Methodological Guidance : Submit formal requests to data holders (e.g., Cambridge University Press) via structured proposals outlining research aims, methodology, and data security plans. Use material transfer agreements (MTAs) to govern data usage. Cite all shared data with DOIs and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.